molecular formula C10H14 B7799210 Sec-butylbenzene CAS No. 68411-44-9

Sec-butylbenzene

Cat. No.: B7799210
CAS No.: 68411-44-9
M. Wt: 134.22 g/mol
InChI Key: ZJMWRROPUADPEA-UHFFFAOYSA-N
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Description

sec-Butylbenzene (CAS 104-51-8) is an aromatic hydrocarbon with a benzene ring substituted by a secondary butyl group (–CH(CH₂)CH₂CH₃). It is one of four structural isomers of butylbenzene, alongside n-butylbenzene, tert-butylbenzene, and iso-butylbenzene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butan-2-ylbenzene
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InChI

InChI=1S/C10H14/c1-3-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
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InChI Key

ZJMWRROPUADPEA-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)C1=CC=CC=C1
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID2022333
Record name sec-Butylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

Colorless liquid; [Hawley]
Record name sec-Butylbenzene
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Boiling Point

173.5 °C
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Flash Point

126 °F (52 °C) closed cup
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Solubility

In water, 17.6 mg/L @ 25 °C, Miscible with alcohol, ether, benzene
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Density

0.8580 g/cu cm @ 25 °C
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Vapor Density

4.62 (Air=1)
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Vapor Pressure

1.75 [mmHg], 1.75 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

135-98-8, 68411-44-9
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Melting Point

-82.7 °C
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Preparation Methods

Catalyst Systems

  • Beta Zeolite : Exhibits high acidity and pore structure, achieving 99.5% selectivity for this compound at 150°C and 2.0 MPa.

  • MCM-22 : A layered molecular sieve with unique channel geometry, reducing tert-butylbenzene formation to <0.5%.

  • Ion-Exchange Resins : Less common due to lower thermal stability but used in low-temperature applications.

Table 1: Catalyst Performance Comparison

CatalystTemperature (°C)Pressure (MPa)Selectivity (%)By-Products (%)
Beta Zeolite1502.099.50.5
MCM-221472.099.40.6
Ion-Exchange1001.595.05.0

Catalytic Distillation Processes

Catalytic distillation integrates reaction and separation within a single column, enhancing efficiency and reducing energy consumption. In this setup, the reactor is divided into two zones:

  • Reaction Zone : Packed with alkylation catalyst (e.g., beta zeolite), where benzene and C₄ olefins react.

  • Distillation Zone : Separates this compound (higher boiling point) from unreacted butenes (lower boiling point).

Operational Parameters

  • Stage Ratio : A reaction-to-distillation zone stage ratio of <1:1 prevents back-mixing and improves product purity.

  • Temperature Gradient : Maintained at 100–160°C to favor liquid-phase alkylation while volatilizing lighter by-products.

  • Pressure : 1.0–3.0 MPa to keep benzene in the liquid phase and facilitate separation.

Table 2: Catalytic Distillation Performance

ParameterValue RangeImpact on Yield
Temperature100–160°CMaximizes catalyst activity
Pressure1.0–3.0 MPaPrevents vaporization of benzene
Benzene/Olefin Ratio8:1–10:1Reduces oligomer formation

Molecular Sieve Catalysts in this compound Synthesis

Recent advances focus on molecular sieves with tailored acidity and pore structures to suppress side reactions.

Beta Zeolite Modifications

  • Aluminum-Rich Beta Zeolite : Increases acid site density, achieving 99.5% butene conversion at 150°C.

  • Silica-to-Alumina Ratio (SAR) : Lower SAR (e.g., 30:1) enhances stability over 200 hours of operation.

MCM-22 Innovations

  • Pd-Modified MCM-22 : Introduces hydrogenation sites, reducing coke formation and extending catalyst life.

  • Layered Structure : Isolates active sites, minimizing tert-butylbenzene formation to <0.5%.

Process Optimization and By-Product Management

Effective by-product control is critical for industrial viability.

By-Product Formation Pathways

  • Isobutylbenzene and tert-Butylbenzene : Formed via carbocation rearrangement; inhibited by shape-selective catalysts.

  • Oligomers (C₈–C₁₂) : Result from butene polymerization; mitigated through rapid product removal in catalytic distillation.

Mitigation Strategies

  • In-Situ Separation : Distillation zones in catalytic reactors immediately remove this compound, limiting contact with reactive intermediates.

  • Temperature Modulation : Gradual temperature increases (1°C per 0.5% conversion drop) maintain catalyst activity.

Comparative Analysis of Preparation Methods

Table 3: Method Efficiency Comparison

MethodConversion (%)Selectivity (%)Energy Use (kWh/kg)Scalability
Catalytic Distillation98.599.20.8High
Fixed-Bed Reactor99.599.51.2Moderate
Batch Reactor95.097.02.5Low

Catalytic distillation offers superior energy efficiency but requires complex column design. Fixed-bed reactors with molecular sieves provide higher selectivity but necessitate frequent catalyst regeneration .

Chemical Reactions Analysis

Sec-butylbenzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce this compound hydroperoxide, which can further decompose to form phenol and methyl ethyl ketone.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products.

    Reduction: Hydrogenation of this compound can lead to the formation of butylcyclohexane.

Scientific Research Applications

Chemical Synthesis

Sec-butylbenzene serves as an important intermediate in the synthesis of various chemicals. It is primarily used in the production of:

  • Phenol : A key raw material for plastics, resins, and pharmaceuticals.
  • Methylethylketone (MEK) : A solvent used in coatings and adhesives.

The synthesis of this compound typically involves the alkylation of benzene with butylene, often using catalysts such as aluminum chloride or molecular sieves to enhance selectivity and yield. Recent advancements have focused on optimizing these catalytic processes to improve efficiency and reduce by-products like isobutylbenzene and tert-butylbenzene .

Solvent Applications

This compound is recognized for its effectiveness as a solvent in various industrial applications:

  • Paints and Coatings : It enhances the solubility of resins and pigments, improving the performance and durability of coatings.
  • Adhesives : As a solvent, it aids in dissolving polymer components, contributing to the viscosity and adhesion properties of adhesives.
  • Printing Inks : Its solvency power allows it to dissolve pigments effectively, ensuring high color intensity and print quality .

Environmental Remediation

This compound has been investigated for its role in environmental remediation technologies. In particular, it has been part of studies focusing on:

  • Steam Enhanced Remediation (SER) : This method targets volatile organic compounds (VOCs) like this compound in contaminated groundwater. Research at sites like the Loring Air Force Base has demonstrated the effectiveness of SER in recovering VOCs from fractured rock formations .

Toxicological Research

While this compound has beneficial applications, it is also subject to toxicological studies to assess its safety profile. Research indicates that exposure can lead to pulmonary injury and other health concerns, necessitating careful handling and regulatory oversight . The Environmental Protection Agency (EPA) has provided provisional toxicity values for this compound, highlighting the need for ongoing research into its effects on human health and the environment .

Case Study 1: Synthesis Optimization

A recent study optimized the synthesis of this compound using a novel molecular sieve catalyst under controlled conditions (100-280°C). This approach achieved high selectivity for this compound while minimizing by-products, demonstrating significant potential for industrial application .

Case Study 2: Environmental Impact Assessment

Research conducted at Loring AFB evaluated the effectiveness of SER technology in removing this compound from contaminated sites. The project showcased how innovative remediation techniques could address VOC pollution, contributing to environmental restoration efforts .

Mechanism of Action

The mechanism of action of sec-butylbenzene primarily involves its ability to undergo electrophilic aromatic substitution reactions. The benzene ring’s delocalized pi electrons interact with electrophiles, forming a sigma-bond and generating a positively charged benzenonium intermediate. This intermediate then loses a proton to restore aromaticity, resulting in a substituted benzene ring .

Comparison with Similar Compounds

Structural Isomers of Butylbenzene

The butylbenzene isomers differ in branching, which significantly impacts their reactivity, stability, and applications.

Property sec-Butylbenzene n-Butylbenzene tert-Butylbenzene iso-Butylbenzene
Branching Secondary Linear Tertiary Branched (iso)
Reactivity (Dealkylation) Begins at 443 K Begins at 523–573 K Most stable carbenium ion (tertiary) Similar to n-butyl
Solubility in Water 0.0014 g/100 g Lower (data unavailable) Lower (data unavailable) Lower (data unavailable)
Industrial Use Solvent, fuel additive Chemical intermediate Polymer linking agent Limited data

Reactivity and Catalytic Behavior

  • Carbenium ion stability : The secondary carbenium ion from this compound is less stable than the tertiary ion from tert-butylbenzene but more stable than primary ions from n-butylbenzene. This stability hierarchy dictates reaction pathways in acid-catalyzed cracking, where this compound dealkylates at lower temperatures compared to n-butylbenzene .
  • Oxidation efficiency : this compound oxidizes slower than cumene (isopropylbenzene) due to radical scavengers (e.g., formic acid) formed during the reaction, reducing yield in industrial processes .
  • Catalytic hydrogenation : Palladium catalysts modified with acidic additives enhance this compound hydrogenation efficiency, likely due to reduced Pd dispersion .

Environmental and Toxicological Profiles

Compound Toxicity Assessment Environmental Presence
This compound Provisional RfD derived from cumene (NOAEL: 110 mg/kg-day); large uncertainty factor Detected in soil (1.24–1.62 mg/kg) but below action levels ; found in landfill gas
tert-Butylbenzene Similar assessment as this compound Used in agrochemicals; identified in landfill gas
Ethylbenzene Well-characterized toxicity (neurotoxic, carcinogenic) Common groundwater contaminant

Performance in Fuel Blends

This compound demonstrates moderate knock resistance in fuel blends, outperforming linear alkylbenzenes like n-butylbenzene but underperforming compared to tert-butylbenzene due to structural stability differences .

Key Research Findings

Reactivity Hierarchy : Dealkylation temperatures follow the order: tert-butylbenzene < this compound < n-butylbenzene ≈ iso-butylbenzene .

Environmental Grouping : this compound is classified with n-propylbenzene and isopropylbenzene in risk assessments due to similar partitioning coefficients (KOC) .

Synthetic Utility: Preferred at position R3 in retinoic acid receptor gamma (RORγ) inhibitors due to optimal steric and electronic effects .

Biological Activity

Sec-butylbenzene, a branched alkylbenzene compound, has garnered attention in various fields due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its toxicological effects, metabolic pathways, and interactions with biological systems.

Chemical Structure and Properties

This compound is characterized by a sec-butyl group attached to a benzene ring. Its molecular formula is C10_{10}H14_{14}, and it has a molecular weight of approximately 134.22 g/mol. The compound exhibits hydrophobic characteristics, influencing its behavior in biological systems and environmental contexts.

Acute Toxicity

Research indicates that this compound exhibits significant acute toxicity in animal models. An acute oral median lethal dose (LD50) of approximately 2.24 mL/kg (1920 mg/kg) has been reported in rats, indicating a high level of toxicity . In studies where rats were administered this compound, notable findings included:

  • Mortality Rate : In one study, 8 out of 10 rats died following exposure to a dose of 4.29 g/kg .
  • Histopathological Findings : Observations suggested potential pulmonary injury as a cause of death, along with liver enlargement due to metabolic stress .

Subchronic and Chronic Studies

While short-term studies provide insights into acute effects, limited data exist on subchronic or chronic exposure to this compound. The lack of comprehensive long-term studies restricts the understanding of its prolonged effects on health.

Metabolic Pathways

The metabolism of this compound primarily involves oxidative changes at various carbon positions on the side chain, leading to the formation of alcohols and carboxylic acids. These metabolites are subsequently conjugated with glucuronic acid and glycine for excretion .

Key Metabolic Insights

  • Rapid Accumulation : this compound accumulates in organs such as the liver and kidneys upon exposure, which can lead to significant toxicological effects .
  • Biotransformation : The metabolic pathway is crucial for understanding both the detoxification processes and the potential for bioaccumulation in living organisms.

Environmental Interactions

This compound's hydrophobic nature affects its sorption behavior in environmental matrices. Studies have shown that it interacts with microbial communities, influencing biodegradation processes. For instance, the presence of surfactants can enhance the bioavailability and degradation rates of this compound by microorganisms such as Acinetobacter calcoaceticus .

Biodegradation Studies

Research conducted on the biodegradation of butylbenzenes, including this compound, highlights the role of plant extracts containing saponins in enhancing microbial degradation rates. In experiments combining hydrocarbons with saponins, removal efficiencies increased from 40% to 90% within 14 days .

Summary Table of Toxicological Findings

Study ReferenceLD50 (mg/kg)Observed EffectsOrgan Impact
Carpenter et al. (1974)1920Mortality in ratsLiver enlargement
Gerarde (1960)4290Pulmonary injury observedLiver, spleen
Dow Chemical Co. (1987)Not specifiedNo mortality; normal weight gainNo ototoxicity

Q & A

Q. How can interdisciplinary approaches (e.g., bioorganic chemistry) expand this compound’s research applications?

  • Collaborative Frameworks : Partner with biologists to assess this compound’s bioactivity (e.g., enzyme inhibition assays). Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses .

Methodological Resources

  • Spectral Databases : Use SDBS (Spectral Database for Organic Compounds) for NMR/IR reference .
  • Systematic Review Tools : Follow PRISMA guidelines for literature synthesis .
  • Computational Software : Gaussian for DFT, AutoDock for molecular docking studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sec-butylbenzene
Reactant of Route 2
Reactant of Route 2
Sec-butylbenzene

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